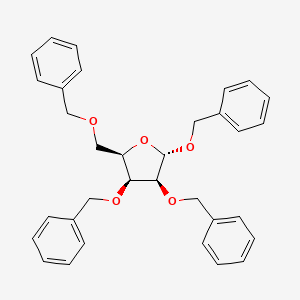

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

Description

BenchChem offers high-quality Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBFDNDNLXVKNK-GJBCSVNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Mannoside Synthesis: A Technical Guide to Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemically Pure Mannosides

In the intricate world of glycobiology and therapeutic development, mannose and its derivatives are of paramount importance. As integral components of glycoproteins, they play crucial roles in cellular recognition, signaling, and immune responses. The synthesis of complex oligosaccharides and glycoconjugates for research and pharmaceutical applications necessitates the availability of well-defined, stereochemically pure building blocks. Among these, Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside stands out as a versatile and pivotal intermediate. Its strategic design, featuring a benzyl group at the anomeric position and benzyl ethers protecting the hydroxyl groups at C-2, C-3, and C-4, renders it an invaluable asset for the stereoselective synthesis of α-mannosidic linkages. This guide provides a comprehensive, in-depth exploration of the synthesis of this key mannoside building block, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving high yields and stereoselectivity.

The Strategic Importance of Benzyl Protecting Groups

The choice of protecting groups is a critical determinant of success in carbohydrate synthesis. Benzyl (Bn) ethers are frequently employed due to their stability across a wide range of reaction conditions, including acidic and basic environments, and their convenient removal by catalytic hydrogenation. In the context of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, the benzyl groups serve several key functions:

-

Inertness: They prevent unwanted side reactions at the hydroxyl groups during subsequent glycosylation reactions.

-

Stereoelectronic Influence: The presence of a non-participating benzyl group at the C-2 position is crucial for directing the stereochemical outcome of glycosylation, favoring the formation of the α-anomer. This is a classic example of the "anomeric effect" in action, where the axial orientation of the anomeric substituent is thermodynamically favored.

-

Orthogonality: While not explored in this specific synthesis, benzyl groups can be selectively removed in the presence of other protecting groups, allowing for complex, multi-step synthetic strategies.

Synthetic Strategy: A Two-Stage Approach

The synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is most effectively achieved through a two-stage process. This strategy ensures high stereoselectivity at the anomeric center in the first step and complete protection of the remaining hydroxyl groups in the second.

Caption: Synthetic workflow for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside.

Part 1: Synthesis of Benzyl alpha-D-mannopyranoside

The initial step involves a Fischer glycosylation to introduce the benzyl group at the anomeric position with the desired alpha stereochemistry. This reaction is typically acid-catalyzed and uses an excess of benzyl alcohol as both the solvent and the glycosyl acceptor.

Experimental Protocol: Fischer Glycosylation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| D-Mannose | 180.16 | 10.0 g | 55.5 mmol |

| Benzyl Alcohol | 108.14 | 80 mL | - |

| Acetyl Chloride | 78.50 | 4 mL | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-mannose and benzyl alcohol.

-

Stir the suspension at room temperature to ensure even distribution of the sugar.

-

Carefully add acetyl chloride to the mixture. Caution: Acetyl chloride reacts exothermically with benzyl alcohol to generate HCl in situ, which catalyzes the reaction. This should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to 50°C and maintain this temperature for 2 hours, with continuous stirring. The suspension should gradually become a clear solution.

-

After 2 hours, cool the reaction mixture to room temperature.

-

Remove the excess benzyl alcohol under high vacuum at a temperature of 75°C.

-

The resulting residue is triturated with ethyl acetate to induce precipitation of the product.

-

Collect the white solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield Benzyl alpha-D-mannopyranoside.[1]

Expected Yield: 81%[1]

Mechanism and Rationale: The Fischer glycosylation proceeds via the formation of an oxocarbenium ion intermediate upon protonation of the anomeric hydroxyl group of D-mannose. The subsequent nucleophilic attack by benzyl alcohol can occur from either the alpha or beta face. However, under thermodynamic control, the α-anomer is favored due to the anomeric effect, which stabilizes the axial orientation of the anomeric substituent.

Part 2: Perbenzylation of Benzyl alpha-D-mannopyranoside

With the anomeric position stereoselectively protected, the next stage involves the exhaustive benzylation of the remaining free hydroxyl groups at positions C-2, C-3, and C-4. This is typically achieved using a strong base to deprotonate the hydroxyls, followed by nucleophilic substitution with benzyl bromide.

Experimental Protocol: Benzylation

| Reagent | Molar Mass ( g/mol ) | Amount (for 10g of starting material) | Moles |

| Benzyl alpha-D-mannopyranoside | 270.28 | 10.0 g | 37.0 mmol |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 4.44 g | 111 mmol |

| Benzyl Bromide | 171.04 | 13.2 mL | 111 mmol |

| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

Dissolve Benzyl alpha-D-mannopyranoside in anhydrous DMF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and produces hydrogen gas upon contact with DMF and residual moisture. Ensure proper quenching procedures are in place.

-

Allow the mixture to stir at 0°C for 30 minutes, during which time the alkoxides will form.

-

Slowly add benzyl bromide dropwise to the reaction mixture at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding methanol dropwise at 0°C to destroy any excess sodium hydride.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside as a colorless oil or a white solid.

Mechanism and Rationale: This reaction is a classic Williamson ether synthesis. The strong base, sodium hydride, deprotonates the hydroxyl groups to form highly nucleophilic alkoxides. These alkoxides then readily attack the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the stable benzyl ether linkages. The use of a polar aprotic solvent like DMF facilitates this reaction by solvating the sodium cations without deactivating the nucleophilic alkoxides.

Characterization and Quality Control

The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure, including the stereochemistry at the anomeric center. The coupling constant (J1,2) of the anomeric proton in the 1H NMR spectrum is a key indicator of its configuration (typically < 2 Hz for α-mannosides).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compound.

-

Optical Rotation: Measurement of the specific rotation provides a valuable physical constant for the chiral molecule and can be compared to literature values.

Troubleshooting and Optimization

| Issue | Possible Cause | Solution |

| Low yield in Fischer glycosylation | Incomplete reaction or decomposition | Ensure anhydrous conditions. Optimize reaction time and temperature. |

| Formation of β-anomer | Reaction under kinetic control | Ensure the reaction reaches thermodynamic equilibrium by extending the reaction time or slightly increasing the temperature. |

| Incomplete benzylation | Insufficient base or benzyl bromide, or wet solvent | Use freshly distilled, anhydrous DMF. Ensure an adequate excess of sodium hydride and benzyl bromide. |

| Difficult purification | Presence of partially benzylated byproducts | Careful monitoring of the reaction by TLC to ensure complete conversion. Optimize the gradient for column chromatography for better separation. |

Conclusion

The synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a well-established and reliable process that provides a crucial building block for the advancement of glycochemistry and related fields. By understanding the underlying principles of stereocontrol in glycosylation and the strategic application of protecting groups, researchers can efficiently produce this valuable intermediate in high yield and purity. This guide serves as a comprehensive resource to empower scientists in their pursuit of synthesizing complex carbohydrates for a wide array of applications, from fundamental biological studies to the development of novel therapeutics.

References

-

PubMed. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. [Link]

-

ResearchGate. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. [Link]

-

National Center for Biotechnology Information. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. [Link]

-

National Center for Biotechnology Information. Stereoselective synthesis of photoactivatable Man(β1,4)GlcNAc-based bioorthogonal probes. [Link]

Sources

The Synthetic Cornerstone of Modern Glycoscience: A Technical Guide to Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

Introduction: The Pivotal Role of a Protected Mannoside in Complex Carbohydrate Synthesis

In the intricate field of glycoscience, where the synthesis of complex carbohydrates is paramount for advancements in drug discovery and immunology, the strategic use of protecting groups is a fundamental concept. Among the arsenal of available building blocks, Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside (CAS 57783-76-3) emerges as a cornerstone intermediate. Its structure, featuring robust benzyl ether protecting groups, renders the 2, 3, and 4-hydroxyl positions inert to a wide array of reaction conditions, while the anomeric benzyl group provides a handle for further glycosylation reactions. This strategic protection allows for precise, regioselective manipulations at the C-6 hydroxyl group and subsequent stereocontrolled glycosylations, making it an invaluable precursor for the synthesis of high-mannose oligosaccharides, glycoconjugates for vaccine development, and various other biologically active molecules.[1][2] This guide provides an in-depth exploration of its synthesis, purification, characterization, and critical applications, designed for researchers and professionals in the field.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this key intermediate is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 57783-76-3 | [3] |

| Molecular Formula | C₃₄H₃₆O₆ | [3] |

| Molecular Weight | 540.65 g/mol | [3] |

| Appearance | Typically an oil or syrup | [4] |

| Solubility | Soluble in chloroform and ethyl acetate |

Strategic Synthesis: Mastering the Stereoselective α-Mannosylation

The synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a multi-step process that hinges on the principles of protecting group chemistry and stereoselective glycosylation. The primary challenge lies in controlling the anomeric stereochemistry to favor the α-isomer, which is the thermodynamically more stable product due to the anomeric effect.

The Rationale Behind Benzyl Protection

Benzyl ethers are extensively used in carbohydrate chemistry for several key reasons:

-

Stability: They are stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many common oxidizing and reducing agents.

-

Mild Cleavage: Benzyl groups can be readily removed under neutral conditions via catalytic hydrogenation (e.g., using Pd/C and H₂), a process that is orthogonal to many other protecting groups.[5]

-

Non-participating Nature: The benzyl group at the C-2 position is "non-participating," meaning it does not directly influence the stereochemical outcome of glycosylation at the anomeric center through neighboring group participation. This is crucial for achieving α-selectivity in mannosylation.

Synthetic Workflow

The synthesis typically commences with a more readily available starting material, such as D-mannose or a partially protected derivative like benzyl α-D-mannopyranoside. The key transformation is the benzylation of the free hydroxyl groups.

Sources

- 1. Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Glycans to Improve Current Glycoconjugate Vaccines and Fight Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl 2,3,4-tri-O-benzyl-alpha-D-mannopyranoside | CAS 57783-76-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

The Cornerstone of Glycoconjugate Synthesis: A Technical Guide to Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Silent Architect of Glycan Structures

In the intricate world of glycobiology and drug development, the precise assembly of complex oligosaccharides and glycoconjugates is paramount. These molecules, often found on cell surfaces, mediate a vast array of biological processes, from immune recognition to pathogen infectivity. The synthesis of such structures demands a robust and reliable toolkit of well-characterized building blocks. Among these, Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside stands as a cornerstone, a versatile intermediate prized for its unique combination of stability and reactivity.

This guide, intended for the discerning researcher and drug development professional, moves beyond a mere recitation of facts. It aims to provide a deep, mechanistic understanding of this crucial mannoside derivative, from its fundamental properties to its strategic application in the synthesis of biologically active molecules. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for achieving desired synthetic outcomes.

Section 1: Core Molecular Attributes and Physicochemical Properties

At the heart of any synthetic strategy lies a thorough understanding of the starting materials. Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a fully protected mannose derivative where all hydroxyl groups, including the anomeric position, are masked with benzyl ethers. This extensive protection confers significant stability, rendering the molecule amenable to a wide range of reaction conditions without compromising the sensitive glycosidic linkage or the stereochemistry of the pyranose ring.

| Property | Value | Source(s) |

| Molecular Weight | 540.65 g/mol | [1] |

| Molecular Formula | C₃₄H₃₆O₆ | [1] |

| CAS Number | 57783-76-3 | [1] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and toluene. |

The presence of four benzyl groups significantly increases the lipophilicity of the molecule, which is a key consideration for its purification via silica gel chromatography. The alpha-configuration at the anomeric center is a critical feature, often sought after in the synthesis of glycans that mimic natural structures.

Section 2: The Art of Stereoselective Synthesis – A Protocol Grounded in Mechanistic Insight

The synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a multi-step process that hinges on the principles of protecting group chemistry and stereoselective glycosylation. While various routes exist, a common and reliable strategy involves the initial preparation of Benzyl α-D-mannopyranoside, followed by the exhaustive benzylation of the remaining hydroxyl groups.

Synthesis of Benzyl α-D-mannopyranoside

The initial step is the Fischer glycosylation of D-mannose with benzyl alcohol. This reaction is typically acid-catalyzed and proceeds via a carbocation-like intermediate. The stereochemical outcome is influenced by the anomeric effect, which thermodynamically favors the formation of the alpha-anomer.

Experimental Protocol:

-

Reaction Setup: To a solution of D-mannose (1 equivalent) in anhydrous benzyl alcohol (used in excess as both reactant and solvent), add a catalytic amount of a strong acid, such as acetyl chloride or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture with stirring under an inert atmosphere (e.g., argon or nitrogen) at a temperature of approximately 50-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The excess benzyl alcohol is typically removed under high vacuum. The resulting residue is then triturated with a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes to induce precipitation of the product. The crude product is collected by filtration and can be further purified by recrystallization to yield Benzyl α-D-mannopyranoside as a white solid.

Causality and Expertise: The use of excess benzyl alcohol drives the equilibrium towards the product side. The choice of a strong acid catalyst is crucial for the formation of the oxocarbenium ion intermediate necessary for glycosylation. The precipitation method for purification is effective due to the significantly lower solubility of the polar product in non-polar solvents compared to the starting materials and byproducts.

Perbenzylation to Yield the Target Compound

With the anomeric benzyl group in place, the remaining free hydroxyl groups at positions 2, 3, 4, and 6 are benzylated. The Williamson ether synthesis is the classic method for this transformation.

Experimental Protocol:

-

Reaction Setup: Dissolve Benzyl α-D-mannopyranoside (1 equivalent) in a suitable aprotic solvent, such as anhydrous N,N-dimethylformamide (DMF).

-

Base Treatment: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. This deprotonates the hydroxyl groups to form the more nucleophilic alkoxides.

-

Alkylation: Add benzyl bromide (a slight excess per hydroxyl group) dropwise to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction carefully by the slow addition of methanol or water. The reaction mixture is then diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside.

Trustworthiness through Self-Validation: The progress of the perbenzylation can be easily monitored by TLC, as the fully benzylated product is significantly less polar than the starting material and any partially benzylated intermediates. Complete benzylation is indicated by the disappearance of the starting material spot and the appearance of a single, higher Rf product spot.

Caption: Plausible fragmentation pathway for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in MS.

Section 4: Strategic Applications in Drug Development and Glycobiology

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is not an end in itself, but a versatile intermediate for the synthesis of more complex and biologically relevant molecules. Its utility stems from the orthogonal nature of the benzyl protecting groups.

Role as a Glycosyl Donor

The anomeric benzyl group can be selectively removed, typically through hydrogenolysis, to unmask the anomeric hydroxyl group. This hemiacetal can then be converted into a variety of glycosyl donors, such as trichloroacetimidates, thioglycosides, or glycosyl phosphates. These activated mannosides are then used to form glycosidic linkages with other sugars or aglycons in a stereocontrolled manner.

Synthesis of Glycoconjugates for Therapeutic Applications

Protected mannosides are crucial for the synthesis of glycoconjugates with potential therapeutic applications. For instance, mannose-containing oligosaccharides are recognized by specific lectins on the surface of immune cells and pathogens. The synthesis of mannoside-based inhibitors of bacterial adhesion is a promising strategy for the development of anti-infective agents. For example, mannosides are being investigated as antagonists of the FimH adhesin of uropathogenic E. coli, which is a key factor in urinary tract infections. Furthermore, mannosylated lipids and peptides are being explored for targeted drug delivery and as components of synthetic vaccines.

Conclusion: An Indispensable Tool for Glycoscience

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is more than just a chemical compound; it is a testament to the power of strategic chemical synthesis in unraveling and harnessing the complexities of the glycome. Its robust nature, coupled with the versatility of its protecting groups, makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and strategic application, as outlined in this guide, empowers scientists to construct the intricate glycan architectures that are at the forefront of modern medicine and biology.

References

-

PubChem. (n.d.). Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside. Retrieved from [Link]

- Crich, D. (2010). Chemistry of β-Mannopyranosides. Journal of Organic Chemistry, 75(21), 7108-7120.

- Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. John Wiley & Sons.

Sources

1H NMR spectrum of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

An In-Depth Technical Guide to the ¹H NMR Spectrum of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, a critical building block in modern carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and conformational features of the molecule as revealed by high-resolution NMR spectroscopy. We will explore the theoretical basis for the spectral features, provide a robust experimental protocol, and detail the interpretation of the resulting data, grounding our analysis in established spectroscopic principles.

Introduction: The Significance of a Protected Mannoside

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a versatile intermediate in the synthesis of complex oligosaccharides and glycoconjugates. Its structure features a mannose core with benzyl groups protecting the hydroxyls at positions 2, 3, and 4, and a benzyl group forming an α-glycosidic linkage at the anomeric center (C-1). This specific protection scheme leaves the C-6 primary hydroxyl group available for selective modification, making it an invaluable glycosyl donor or acceptor in multi-step synthetic pathways.

Given its complex, three-dimensional structure and the presence of multiple chiral centers and chemically similar protons, ¹H NMR spectroscopy is the definitive analytical tool for its structural verification and quality control. A thorough understanding of its NMR spectrum is paramount for confirming its identity, purity, and, most critically, the α-stereochemistry of the anomeric linkage.

Structural Analysis and Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum of this molecule can be deconstructed into three principal regions: the aromatic protons of the benzyl groups, the benzylic and anomeric protons, and the pyranose ring protons. The stereochemical arrangement of protons in the mannopyranoside ring gives rise to characteristic chemical shifts and scalar (J) coupling constants.

Caption: Molecular structure of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside with key protons labeled.

The Anomeric Proton (H-1): A Diagnostic Marker

The anomeric proton (H-1) is the most deshielded proton on the pyranose ring due to its attachment to a carbon atom bonded to two oxygen atoms. Its chemical shift and coupling pattern are highly diagnostic of the glycosidic linkage's stereochemistry.[1][2]

-

Chemical Shift (δ): Expected to resonate in the range of δ 4.8 – 5.2 ppm .[3]

-

Multiplicity and Coupling: In the α-mannopyranoside configuration, the H-1 proton is equatorial and H-2 is axial. The dihedral angle between them is approximately 60°, resulting in a small vicinal coupling constant (³JH1,H2 ). Therefore, the H-1 signal will appear as a narrow doublet or a broad singlet with a coupling constant of 1-3 Hz . This small J-value is the hallmark of an α-mannosidic linkage.[3][4]

Pyranose Ring Protons (H-2, H-3, H-4, H-5, H-6a, H-6b)

The non-anomeric protons of the mannose ring are typically found in a crowded region between δ 3.5 and 4.2 ppm , often leading to significant signal overlap.[2] Unambiguous assignment in this region almost always requires 2D NMR experiments such as COSY and TOCSY.

-

H-2: Appears as a doublet of doublets (dd), coupled to H-1 (³JH1,H2 ≈ 1-3 Hz) and H-3. The coupling to H-3 (axial-axial) is expected to be small for the manno configuration (³JH2,H3 ≈ 3-4 Hz).

-

H-3: Appears as a doublet of doublets (dd), coupled to H-2 (³JH2,H3 ≈ 3-4 Hz) and H-4 (axial-axial, ³JH3,H4 ≈ 9-10 Hz).

-

H-4: Appears as a triplet or doublet of doublets, coupled to H-3 and H-5 with large axial-axial coupling constants.

-

H-5: Appears as a complex multiplet, coupled to H-4 and the two diastereotopic H-6 protons.

-

H-6a and H-6b: These protons are diastereotopic and will have different chemical shifts. They couple with each other (geminal coupling, ²JH6a,H6b ≈ 10-12 Hz) and with H-5 (vicinal coupling, ³JH5,H6a/b), appearing as distinct multiplets, often as doublets of doublets.

Benzyl Group Protons (Ar-H and CH₂Ph)

The four benzyl groups contribute a significant number of protons to the spectrum.

-

Aromatic Protons (Ar-H): The 20 aromatic protons of the four benzyl rings will produce a large, complex, and overlapping multiplet in the region of δ 7.1 – 7.4 ppm .[5]

-

Benzylic Protons (CH₂Ph): The four methylene (CH₂) groups are diastereotopic due to the chiral nature of the sugar scaffold. They are expected to resonate between δ 4.4 and 5.0 ppm .[5] Each CH₂ group will typically appear as a pair of doublets (an AB quartet) due to geminal coupling (²J ≈ 11-13 Hz), although they may sometimes appear as simple singlets or overlap significantly.

Data Summary: Expected ¹H NMR Parameters

The following table summarizes the anticipated ¹H NMR data for the title compound, typically recorded in CDCl₃ at 500 MHz or higher.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-H | 7.10 - 7.40 | m | - |

| H-1 | 4.80 - 5.20 | d or br s | ³J₁,₂ = 1-3 |

| CH₂Ph | 4.40 - 5.00 | m (ABq) | ²J ≈ 11-13 |

| H-3 | 3.90 - 4.10 | dd | ³J₂,₃ ≈ 3-4; ³J₃,₄ ≈ 9-10 |

| H-4 | 3.80 - 4.00 | t or dd | ³J₃,₄ ≈ 9-10; ³J₄,₅ ≈ 9-10 |

| H-2 | 3.75 - 3.95 | dd | ³J₁,₂ ≈ 1-3; ³J₂,₃ ≈ 3-4 |

| H-5 | 3.70 - 3.90 | m | - |

| H-6a, H-6b | 3.50 - 3.70 | m (dd) | ²J₆ₐ,₆b ≈ 10-12 |

m = multiplet, d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet, ABq = AB quartet

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure accurate and reproducible data, a standardized protocol must be followed. This protocol is designed to yield a high-resolution spectrum suitable for full structural elucidation.

Caption: Key through-bond ¹H-¹H COSY correlations for the mannopyranoside ring.

-

Assign Benzyl Groups: The benzylic CH₂ protons can be assigned with the help of HMBC and NOESY experiments. For instance, an HMBC correlation from H-1 to a benzylic carbon confirms the anomeric benzyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space proximity between specific ring protons (e.g., H-2) and the protons of their attached benzyl protecting group.

-

Integration: The final check involves integrating the signals. The ratio of the aromatic region (20H), the anomeric proton (1H), the total benzylic protons (8H), and the pyranose ring protons (7H) should be consistent with the molecular formula.

By systematically applying this workflow, the identity, purity, and stereochemistry of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside can be confirmed with a high degree of confidence, ensuring its suitability for subsequent use in complex chemical synthesis.

References

-

Bols, M. (1996). Carbohydrate Building Blocks. John Wiley & Sons. [Link]

-

Pereira, C. S., et al. (2018). STD NMR insights into interaction of monovalent mannose-based ligands with DC-SIGN. Scientific Reports. [Link]

-

Duus, J. Ø., et al. (2000). Practical aspects of NMR spectroscopy of carbohydrates. Chemical Reviews. [Link]

-

Stenutz, R., et al. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study. RSC Advances. [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2020). NMR analysis of carbohydrate-protein interactions. Chemical Society Reviews. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Semantic Scholar. (2012). Synthesis of 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-D-glucopyranoside. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

- 1. cigs.unimo.it [cigs.unimo.it]

- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05203B [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of Complex Carbohydrates

In the intricate world of carbohydrate chemistry, particularly in the context of drug development and glycobiology, the unambiguous determination of molecular structure is paramount. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for mapping the carbon skeleton of a molecule. This guide provides a detailed exploration of the ¹³C NMR data for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, a key building block in the synthesis of complex mannose-containing oligosaccharides and glycoconjugates. As a Senior Application Scientist, my aim is to not only present the spectral data but also to delve into the underlying principles that govern the chemical shifts, offering a field-proven perspective on data interpretation and experimental design.

The Significance of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a versatile intermediate in carbohydrate synthesis. The benzyl protecting groups offer stability under a wide range of reaction conditions and can be selectively removed, allowing for regioselective modifications of the mannose core. The alpha-anomeric benzyl group at C-1 provides a convenient handle for glycosylation reactions. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and the structural verification of more complex derivatives.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-1 | 97.5 - 99.5 | The anomeric carbon in an α-mannopyranoside typically resonates in this region. The presence of the axial C-2 oxygen results in a characteristic downfield shift compared to the β-anomer. |

| C-2 | 79.5 - 81.5 | This carbon is deshielded due to the attached benzyloxy group. The axial orientation of the C-2 substituent in mannose influences its chemical shift. |

| C-3 | 74.5 - 76.5 | Similar to C-2, this carbon is deshielded by the benzyloxy group. |

| C-4 | 78.5 - 80.5 | The chemical shift is characteristic of a pyranose ring carbon bearing a benzyloxy group. |

| C-5 | 72.0 - 74.0 | This carbon is part of the pyranose ring and is influenced by the substituents at C-4 and C-6. |

| C-6 | 69.0 - 71.0 | The primary carbon of the hydroxymethyl group, deshielded by the ether linkage. |

| Bn-CH₂ (anomeric) | 70.0 - 72.0 | The benzylic methylene carbon of the anomeric glycoside. |

| Bn-CH₂ (O-2, O-3, O-4) | 72.5 - 75.5 | The benzylic methylene carbons of the ether protecting groups. These often appear as multiple, closely spaced signals. |

| Bn-C (ipso) | 137.5 - 139.0 | The quaternary carbons of the benzyl groups directly attached to the oxygen atoms. |

| Bn-C (ortho, meta, para) | 127.5 - 129.0 | The protonated aromatic carbons of the benzyl groups. These typically appear as a cluster of intense signals. |

Causality Behind the Chemical Shifts: An Expert's Perspective

The interpretation of the ¹³C NMR spectrum of a protected carbohydrate like Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside goes beyond simple peak assignment. It involves understanding the electronic and steric influences of the substituents.

-

The Anomeric Effect: The downfield shift of the anomeric carbon (C-1) is a hallmark of glycosides. In the α-anomer of mannose, the axial C-2 oxygen exerts a significant electronic effect on C-1, contributing to its specific chemical shift.

-

Influence of Benzyl Protecting Groups: The electron-withdrawing nature of the oxygen in the benzyloxy groups (-OCH₂Ph) causes a significant downfield shift (deshielding) of the attached pyranose ring carbons (C-1, C-2, C-3, and C-4) compared to an unprotected mannose. The methylene carbons of the benzyl groups themselves typically resonate in the 70-75 ppm region.[1] The aromatic carbons of the benzyl groups give rise to a series of signals in the 127-139 ppm range, with the quaternary ipso-carbons appearing at the downfield end of this range.

-

Stereochemical Dependencies: The chemical shifts of the ring carbons are highly sensitive to their stereochemical environment. For instance, the relative orientation of the substituents (axial vs. equatorial) influences the shielding of neighboring carbons. This is a key principle used in confirming the stereochemistry of glycosidic linkages and the overall conformation of the pyranose ring.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a standardized and self-validating experimental protocol is essential.

4.1. Sample Preparation

-

Analyte: Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside (Purity >98%).

-

Solvent: Deuterochloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Concentration: Dissolve 20-30 mg of the analyte in 0.6 mL of CDCl₃ in a 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

4.2. NMR Spectrometer Parameters

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Nucleus: ¹³C

-

Technique: Proton-decoupled ¹³C NMR.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0 - 220 ppm

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 (or as needed to achieve adequate signal-to-noise ratio)

-

Temperature: 298 K

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Visualizing the Molecular Structure and Key NMR Insights

The following diagram illustrates the structure of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside and highlights the key carbon environments that are differentiated in the ¹³C NMR spectrum.

Caption: Molecular structure of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside.

Conclusion: A Foundation for Future Research

The detailed ¹³C NMR analysis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside provides a crucial analytical foundation for its use in synthetic carbohydrate chemistry. The predictable and well-resolved nature of its spectrum allows for confident structural verification and serves as a reference point for the characterization of more elaborate glycosylated structures. By understanding the interplay of stereochemistry and protecting groups on the ¹³C NMR chemical shifts, researchers can leverage this powerful technique to accelerate the development of novel carbohydrate-based therapeutics and probes for chemical biology.

References

-

PubChem. Benzyl 2,3,4-Tri-O-benzyl-|A-D-mannopyranoside. National Center for Biotechnology Information. [Link]

-

SpectraBase. METHYL 2,3,4-TRI-O-BENZYL-ALPHA-D-MANNOPYRANOSIDE - Optional[13C NMR]. Wiley-VCH. [Link]

-

MDPI. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis.[Link]

-

ACS Publications. Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

-

Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering, 44. This paper provides valuable comparative data on the effect of benzyl and fluorinated benzyl protecting groups on the 13C NMR chemical shifts of a methyl α-D-mannopyranoside, which is structurally very similar to the topic compound. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Foreword

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, a key intermediate in synthetic carbohydrate chemistry, plays a pivotal role in the construction of complex oligosaccharides and glycoconjugates. Its strategic importance in drug discovery and development, particularly in the synthesis of mannose-containing structures for immunological and therapeutic applications, necessitates a thorough understanding of its physical properties. This guide provides a comprehensive overview of the essential physical and spectroscopic characteristics of this compound, offering insights into its handling, characterization, and application in a research setting.

Molecular Identity and Core Physical Characteristics

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a heavily protected monosaccharide derivative. The benzyl groups serve as robust protecting groups for the hydroxyl functionalities of the mannose core, rendering the molecule soluble in a wide range of organic solvents and amenable to various synthetic transformations.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₃₆O₆ | [1][2] |

| Molecular Weight | 540.65 g/mol | [1] |

| CAS Number | 57783-76-3 | [1][2] |

| Appearance | Oil or Syrup | [3] |

| Optical Rotation | +21.2° (c 1.0, CHCl₃) | [3] |

The physical state of this compound as an oil or syrup at ambient temperature is a critical consideration for its handling and purification. Unlike crystalline solids, it does not possess a sharp melting point. This property is typical for many heavily benzylated carbohydrate derivatives due to the conformational flexibility of the benzyl groups, which can hinder the formation of a well-defined crystal lattice.

The Significance of Optical Rotation

As a chiral molecule, the specific optical rotation is a fundamental physical constant that confirms the stereochemical integrity of the compound. The positive value of +21.2° is indicative of the specific enantiomer, the alpha-D-mannopyranoside. Any significant deviation from this value could suggest the presence of impurities or anomeric mixtures.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic data is indispensable for the unambiguous identification and quality assessment of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (Proton NMR) Features:

-

Aromatic Protons: A complex multiplet in the range of δ 7.2-7.4 ppm, corresponding to the twenty aromatic protons of the four benzyl groups.

-

Benzylidene Methylene Protons (OCH₂Ph): Several distinct signals, likely appearing as doublets or multiplets between δ 4.4 and 5.0 ppm, corresponding to the eight methylene protons of the benzyl ether and benzyl glycoside groups. The diastereotopic nature of these protons often leads to complex splitting patterns.

-

Mannopyranoside Ring Protons: A series of multiplets in the δ 3.5-4.2 ppm region, corresponding to the protons on the mannose ring (H-2, H-3, H-4, H-5, and H-6).

-

Anomeric Proton (H-1): A characteristic signal for the α-anomer, expected to be a doublet with a small coupling constant (J₁,₂), typically around δ 4.8-5.0 ppm.

Expected ¹³C NMR Features:

-

Aromatic Carbons: A cluster of signals between δ 127-139 ppm.

-

Benzylidene Methylene Carbons (OCH₂Ph): Signals in the range of δ 68-75 ppm.

-

Mannopyranoside Ring Carbons: Signals typically found between δ 65-85 ppm.

-

Anomeric Carbon (C-1): A distinct signal for the α-anomer, generally appearing around δ 95-105 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis. For Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.

Expected Mass Spectrum Features:

-

Molecular Ion Peak: The protonated molecule [M+H]⁺ at m/z 541.25, or more commonly, the sodium adduct [M+Na]⁺ at m/z 563.23.

-

Fragmentation Pattern: The fragmentation is likely to involve the loss of benzyl groups (91 Da), benzyloxy groups (107 Da), or combinations thereof. The cleavage of glycosidic bonds can also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Source(s) |

| 3092, 3031 | C-H stretch (aromatic) | [3] |

| 2915, 2860 | C-H stretch (aliphatic) | [3] |

| 1592 | C=C stretch (aromatic ring) | [3] |

| 1082 | C-O stretch (ether) | [3] |

Solubility Profile: A Practical Guide for the Bench Scientist

The solubility of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a critical parameter for its use in synthesis, purification, and formulation. Due to the presence of four lipophilic benzyl groups, the compound exhibits good solubility in a range of common organic solvents and is poorly soluble in water.

Table 3: Qualitative Solubility Data

| Solvent | Solubility | Rationale |

| Dichloromethane (CH₂Cl₂) | Soluble | A common solvent for reactions involving protected carbohydrates. |

| Chloroform (CHCl₃) | Soluble | Often used as a solvent for NMR analysis and reactions. |

| Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent suitable for chromatography and extractions. |

| Toluene | Soluble | A non-polar aromatic solvent. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether commonly used in organic synthesis. |

| Hexanes/Heptane | Sparingly Soluble/Insoluble | Often used as an anti-solvent for precipitation or for flash chromatography elution. |

| Methanol (MeOH) | Sparingly Soluble | The polarity of methanol is generally too high for good solubility. |

| Water | Insoluble | The hydrophobic nature of the benzyl groups prevents dissolution in water. |

Experimental Protocols for Physical Property Determination

For researchers who need to verify the physical properties of their synthesized or purchased Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, the following protocols outline standard experimental procedures.

Determination of Specific Optical Rotation

The specific rotation is a measure of a compound's ability to rotate the plane of polarized light.

Conclusion

The physical properties of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside are well-defined and consistent with its structure as a heavily protected monosaccharide. Its oily nature, characteristic optical rotation, and solubility in common organic solvents are key parameters that guide its application in the synthesis of complex carbohydrates. The spectroscopic data, particularly NMR, serves as a crucial tool for its unambiguous identification and purity assessment. This technical guide provides a foundational understanding of these properties, empowering researchers in their synthetic endeavors.

References

Sources

solubility of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in organic solvents

An In-depth Technical Guide on the Solubility of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a pivotal intermediate in the intricate field of glycoscience, serving as a building block for complex oligosaccharides and glycoconjugates. A thorough understanding of its solubility in various organic solvents is not merely a matter of procedural convenience but a fundamental prerequisite for the rational design of synthetic routes, the optimization of reaction conditions, and the development of robust purification protocols. This technical guide provides a comprehensive analysis of the solubility characteristics of this protected mannoside. We will delve into the molecular determinants of its solubility, present qualitative solubility data derived from common laboratory applications, and provide a rigorous, step-by-step experimental protocol for quantitative solubility determination, grounded in the principles of Good Laboratory Practice (GLP). Furthermore, this guide will translate theoretical knowledge into actionable insights for synthetic chemists, offering guidance on solvent selection for reactions, chromatography, and crystallization.

The Molecular Architecture and Its Influence on Solubility

The solubility of a compound is a direct consequence of its intermolecular interactions with the solvent. In the case of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, its structure is characterized by a distinct duality: a polar core and a non-polar periphery.

-

The Mannopyranoside Core: The central sugar ring with its oxygen atoms and ether linkages imparts a degree of polarity to the molecule. However, the hydroxyl groups, which are major contributors to water solubility in unprotected sugars, are capped in this derivative.

-

The Lipophilic Benzyl Groups: The four benzyl (Bn) groups, one at the anomeric position and three protecting the hydroxyls at C2, C3, and C4, create an extensive non-polar, aromatic shield. These bulky groups sterically hinder the polar core and dominate the overall physicochemical properties of the molecule.

This molecular structure strongly suggests that the solubility of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside will be governed by the "like dissolves like" principle.[1][2] Its large non-polar surface area predicts favorable interactions with non-polar or moderately polar aprotic solvents, and poor solubility in highly polar, protic solvents like water. The factors that generally affect solubility include temperature, polarity, pressure, and molecular size.[3][4]

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale and Common Applications |

| Halogenated | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Highly Soluble | These are excellent solvents for dissolving the compound for reactions and for loading onto a column for chromatography. Their polarity is well-suited to solvate the entire molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Highly to Moderately Soluble | THF is a common solvent for reactions involving this mannoside. Diethyl ether is also a suitable solvent, though its higher volatility can be a consideration. |

| Aromatic | Toluene, Benzene | Soluble | Toluene is often used in glycosylation reactions, sometimes at elevated temperatures, indicating good solubility. |

| Esters | Ethyl Acetate (EtOAc) | Moderately Soluble | Ethyl acetate is a key component of the mobile phase in the chromatographic purification of this compound, typically in combination with a non-polar solvent like hexane. Its moderate polarity allows for effective separation on silica gel. |

| Ketones | Acetone | Slightly Soluble | While not a primary choice, some solubility can be expected. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Poorly Soluble to Insoluble | The strong hydrogen-bonding network of alcohols makes it energetically unfavorable to solvate the large, non-polar molecule. Methanol is sometimes used as an anti-solvent for crystallization. |

| Alkanes | Hexane, Heptane | Insoluble | These non-polar solvents are unable to overcome the crystal lattice energy of the solid. Hexane is almost universally used as the non-polar component of the eluent in chromatography. |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Poorly Soluble | The high polarity of these solvents makes them incompatible with the predominantly non-polar nature of the protected mannoside. |

Quantitative Solubility Determination: A Validated Experimental Protocol

For applications requiring precise concentration control, such as kinetic studies or the development of crystallization processes, a quantitative determination of solubility is essential. The saturation shake-flask method is the gold standard for measuring equilibrium solubility and is recommended for its reliability and accuracy.[5] Adherence to Good Laboratory Practice (GLP) principles ensures the integrity and reproducibility of the data generated.[6][7][8]

Objective:

To determine the equilibrium solubility of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in a selected organic solvent at a specified temperature.

Materials:

-

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside (purity >98%)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of the mannoside into a glass vial. An excess is critical to ensure that a saturated solution is formed.

-

Pipette a precise volume of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 36 hours is typically recommended to ensure that the dissolution process is complete.[6]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to sediment, leaving a clear, saturated supernatant.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Immediately attach a syringe filter and dispense a known volume of the clear, saturated solution into a pre-weighed volumetric flask. This filtration step is crucial to remove any microscopic solid particles.

-

Dilute the sample to the mark with the same solvent. Record the dilution factor.

-

-

Analysis:

-

Determine the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC with a UV detector, using a calibration curve prepared with standards of known concentration).

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility measurement.

Practical Implications in the Laboratory

A clear understanding of the solubility profile is directly applicable to daily laboratory work.

Solvent Selection for Chemical Reactions

For homogeneous reaction conditions, which often lead to cleaner reactions and more predictable kinetics, solvents such as dichloromethane, THF, or toluene are excellent choices. These solvents will fully dissolve the mannoside starting material, ensuring its availability for reaction.

Chromatographic Purification

Flash column chromatography on silica gel is the most common method for purifying this compound. The ideal eluent system balances the solubility of the compound with its affinity for the stationary phase.

-

The Principle: A solvent system of ethyl acetate/hexane is highly effective. The compound is insoluble in hexane but moderately soluble in ethyl acetate.

-

The Application: The crude product is typically loaded onto the column with a minimal amount of a high-solubility solvent like dichloromethane. Elution begins with a low percentage of ethyl acetate in hexane. Increasing the proportion of ethyl acetate increases the polarity of the mobile phase, which in turn increases the compound's affinity for the mobile phase, causing it to elute from the column.

Logical Flow for Solvent Selection in Chromatography

Caption: Decision workflow for chromatographic purification solvent system.

Conclusion

The solubility of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is dictated by its predominantly non-polar character, a result of its four bulky benzyl protecting groups. This leads to high solubility in halogenated, ethereal, and aromatic solvents, and poor solubility in polar solvents, especially protic ones like alcohols and water. This guide has provided a qualitative solubility profile based on common laboratory practice and a detailed, validated protocol for obtaining precise quantitative data. By applying this knowledge, researchers can make informed decisions about solvent selection, leading to more efficient reactions, streamlined purifications, and ultimately, accelerated progress in their synthetic endeavors.

References

- Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Good laboratory practice of equilibrium solubility measurement. (2011).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Physicochemical and Biological Characterization of Synthetic Phosphatidylinositol Dimannosides and Analogues. (2013, May 6). PubMed.

- An In-depth Technical Guide to the Physical and Chemical Properties of Mannoside A. (n.d.). Benchchem.

- 2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts.

- An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. (2025, August 6).

- Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside. (n.d.).

- Effect of carbohydrate on protein solubility. (n.d.). PubMed.

- An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. (n.d.). PubMed.

- <1236> Solubility Measurements. (2016, September 30). USP-NF.

- What factors affect solubility? (2022, April 18).

- 10 Examples of Good Laboratory Practice (GLP). (2025, January 28).

- Chemical synthesis of C6-tetrazole ᴅ-mannose building blocks and access to a bioisostere of mannuronic acid 1-phosph

- Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D- glucopyranose in Organic Solvents: A Technical. (n.d.). Benchchem.

- Chemical and Physicochemical Properties of Gangliosides. (n.d.). PubMed.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside, CAS 57783-76-3. (n.d.). Santa Cruz Biotechnology.

- Solubility of Amino Acids, Sugars, and Proteins. (2025, August 7).

- Factors Effecting Solubility. (2024, January 5). YouTube.

- Benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside. (n.d.). CymitQuimica.

- Benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside. (n.d.). PPB Analytical Inc.

- 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra. (2012, June 15). Semantic Scholar.

- Benzyl 2,3,4-Tri-O-benzyl-|A-D-mannopyranoside. (2025, December 27). PubChem.

- An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

- Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. (n.d.). PMC.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

The Synthetic Chemist's Guide to Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside: A Cornerstone for Advanced Glycoconjugate Synthesis

Abstract

This technical guide provides an in-depth exploration of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, a pivotal building block in the field of synthetic carbohydrate chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic importance of this molecule, details its synthesis, outlines critical quality control parameters, and surveys its application in the construction of complex oligosaccharides and glycoconjugates. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of a Protected Mannoside

In the intricate world of glycobiology, the precise assembly of oligosaccharides is paramount to understanding and modulating biological processes. Mannose-containing glycans are integral components of numerous glycoproteins and glycolipids, playing critical roles in protein folding, immune recognition, and host-pathogen interactions. The synthesis of these complex structures necessitates a toolbox of well-defined, selectively protected monosaccharide building blocks.

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside (CAS No: 57783-76-3) emerges as a cornerstone of this toolbox.[1][2][3] Its structure is strategically designed for maximum utility. The benzyl ethers at the 2, 3, and 4 positions are "non-participating" protecting groups, which are stable under a wide range of reaction conditions and generally favor the formation of α-glycosidic linkages during glycosylation reactions.[4] The anomeric benzyl group provides robust protection that can be selectively removed under specific conditions, revealing a free hydroxyl group for further manipulation or to serve as a glycosyl acceptor. This guide will provide the necessary technical details to effectively utilize this versatile building block.

Commercial Availability: Sourcing High-Purity Building Blocks

The accessibility of high-purity starting materials is a critical, yet often overlooked, factor in the success of complex synthetic campaigns.[5] Impurities can lead to unpredictable side reactions, reduced yields, and difficult purification, ultimately compromising the integrity of the research.[5] Several reputable suppliers offer Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, and researchers are advised to obtain certificates of analysis to verify purity.

| Supplier | Product Number/SKU | Reported Purity | CAS Number |

| United States Biological | B1078-06U | Highly Purified | 57783-76-3[1] |

| Santa Cruz Biotechnology | sc-221328 | Not specified | 57783-76-3[2][3] |

| Apollo Scientific | - | >98% | 57783-76-3[6][7] |

| Toronto Research Chemicals | B315900 | Not specified | 57783-76-3[8] |

| Manchester Organics Ltd. | P49050 | Not specified | 57783-76-3[2] |

Note: Purity specifications and availability are subject to change. It is recommended to consult the supplier directly for the most current information.

Synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside: A Multi-step Approach

The synthesis of this target molecule is a multi-step process that requires careful control of protecting group strategy. The general approach involves the initial formation of the anomeric benzyl glycoside, followed by the protection of the remaining hydroxyl groups.

Step 1: Synthesis of Benzyl alpha-D-mannopyranoside

The initial and crucial step is the stereoselective introduction of the benzyl group at the anomeric position of D-mannose. A common and effective method involves the reaction of D-mannose with benzyl alcohol in the presence of an acid catalyst, such as acetyl chloride.[9]

Caption: Per-benzylation to yield the target molecule.

Note: While a specific protocol for the per-benzylation of Benzyl alpha-D-mannopyranoside was not found in the initial search, the following is a general and widely accepted procedure for the benzylation of polyols in carbohydrate chemistry.

Experimental Protocol: Per-benzylation of Benzyl alpha-D-mannopyranoside

-

Dissolve Benzyl alpha-D-mannopyranoside in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, ~4.4 equivalents) portion-wise, ensuring the temperature remains low.

-

Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0°C and add benzyl bromide (~4.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the target compound.

Applications in Glycoconjugate Synthesis

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a versatile glycosyl donor, a key component in the synthesis of complex oligosaccharides. The non-participating nature of the benzyl ether protecting groups at C-2, C-3, and C-4 generally leads to the formation of α-glycosidic linkages, which are prevalent in many biologically important glycans.

The general strategy involves the activation of the anomeric position to create a good leaving group, which is then displaced by a nucleophilic hydroxyl group from a glycosyl acceptor.

Sources

- 1. sci-hub.box [sci-hub.box]

- 2. researchgate.net [researchgate.net]

- 3. Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. carbosynusa.com [carbosynusa.com]

- 6. Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | CymitQuimica [cymitquimica.com]

- 8. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BENZYL ALPHA-D-MANNOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

use of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in oligosaccharide synthesis

An In-Depth Guide to the Strategic Use of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in Advanced Oligosaccharide Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Mannoside Building Block

In the intricate field of synthetic carbohydrate chemistry, the construction of complex oligosaccharides demands a toolkit of well-defined, strategically protected monosaccharide building blocks. Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside (CAS 57783-76-3) has emerged as a cornerstone intermediate for the synthesis of mannose-containing glycans, which are pivotal in numerous biological processes.[1][2] Its structure is uniquely tailored for versatility: three hydroxyl groups (at C2, C3, and C4) are protected with stable benzyl ethers, the anomeric position is masked with a benzyl group, and critically, the C6 hydroxyl group remains free.

This specific arrangement makes it an exceptional glycosyl acceptor , ready to be elongated at the C6 position. Furthermore, the benzyl protecting groups are classified as "arming" functionalities. Their electron-donating nature enhances the reactivity of a glycosyl donor at the anomeric center, a principle that underpins many modern chemoselective glycosylation strategies.[3] This guide provides a detailed exploration of the synthesis and strategic application of this key mannoside, complete with field-proven protocols and mechanistic insights for researchers in glycochemistry and drug development.

Core Application: As a C6-Hydroxyl Glycosyl Acceptor

The most direct application of Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside is as a nucleophilic acceptor. The free primary alcohol at the C6 position is sterically accessible and poised for glycosylation with an activated glycosyl donor. This approach is fundamental for constructing α-(1→6) or β-(1→6) mannosidic linkages, which are common motifs in high-mannose N-glycans.[1]

Protocol 1: NIS/TfOH Mediated Glycosylation Using a Thioglycoside Donor

This protocol details a common and robust method for coupling the acceptor with a thioglycoside donor. The combination of N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH) is highly effective for activating the thioglycoside.

Rationale: The thioglycoside is stable for storage and purification but is readily activated by the thiophilic NIS/TfOH system. The reaction is performed at low temperatures to control reactivity and enhance stereoselectivity. The use of activated molecular sieves is critical to scavenge any trace amounts of water, which would otherwise hydrolyze the activated donor.

Experimental Workflow:

Sources

Application Notes & Protocols: Strategic Glycosylation Using Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic use of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in complex carbohydrate synthesis. This versatile building block, distinguished by its unique protecting group arrangement, primarily serves as a C6-hydroxyl glycosyl acceptor. Furthermore, it can be readily converted into a potent glycosyl donor through a straightforward deprotection-activation sequence. This document elucidates the underlying chemical principles, explains the causality behind experimental choices, and offers robust, step-by-step protocols for both its acceptor and donor functionalities, complete with characterization and troubleshooting guidance.

The Strategic Role of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in Synthesis

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a cornerstone building block in oligosaccharide synthesis, valued for its predictable reactivity and stereochemical influence.[1] Its structure is strategically designed for specific roles in a synthetic sequence.

-

Protecting Group Architecture: The hydroxyl groups at positions C2, C3, and C4 are masked as benzyl (Bn) ethers. Benzyl ethers are prized for their stability across a wide range of reaction conditions, including mildly acidic and basic environments, yet they can be cleanly removed via catalytic hydrogenation.[2] The anomeric C1 position is also protected as a benzyl ether.

-

Primary Role as a Glycosyl Acceptor: The key feature of this molecule is the single, sterically accessible primary hydroxyl group at the C6 position. This makes it an excellent glycosyl acceptor , allowing for the regioselective formation of a (1→6) glycosidic linkage.

-

Influence on Stereoselectivity: The C2-O-benzyl group is "non-participating." Unlike acyl groups (e.g., acetyl, benzoyl) that can form an intermediate dioxolane ion to direct the incoming nucleophile to the opposite face (neighboring group participation), the benzyl ether does not.[3] In mannosylations, the absence of C2 participation, combined with the thermodynamic preference for the axial anomer (the anomeric effect), strongly favors the formation of α-glycosidic linkages . This predictable stereochemical outcome is a major advantage in the synthesis of α-mannoside-containing glycans.

Protocol I: Glycosylation with Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside as a Glycosyl Acceptor

This protocol details the use of the title compound as a glycosyl acceptor in a typical Lewis acid-promoted glycosylation with a glycosyl trichloroacetimidate donor. Glycosyl trichloroacetimidates are highly reactive donors that are activated under mild acidic conditions.[4][5]

Principle of the Reaction

The reaction is initiated by a catalytic amount of a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), which protonates the nitrogen of the trichloroacetimidate donor.[4] This transforms the imidate into an excellent leaving group. Subsequent departure of the leaving group generates a highly reactive oxocarbenium ion intermediate. The C6-hydroxyl of the acceptor, Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, then attacks this electrophilic species to form the new glycosidic bond.

Caption: General workflow for using the title compound as a glycosyl acceptor.

Materials and Reagents

| Reagent | Purpose | Typical Amount (relative to Acceptor) |

| Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside (Acceptor) | Nucleophile | 1.0 equiv. |

| Protected Glycosyl Trichloroacetimidate (Donor) | Electrophile precursor | 1.2 - 1.5 equiv. |

| Activated Molecular Sieves (4Å, powdered) | Drying agent to ensure anhydrous conditions | ~1 g per 100 mg of acceptor |

| Dichloromethane (DCM), anhydrous | Reaction solvent | 50-100 mM concentration |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Lewis acid catalyst | 0.1 - 0.3 equiv. |

| Triethylamine (Et₃N) or Pyridine | Quenching agent (base) | ~5 equiv. |

| Toluene, anhydrous | For azeotropic drying | N/A |

Detailed Step-by-Step Protocol

-

Preparation (Anhydrous Conditions):

-

Causality: The success of glycosylation hinges on the exclusion of water, which can compete as a nucleophile, leading to hydrolysis of the donor and deactivation of the Lewis acid.[4]

-

Place the glycosyl acceptor (1.0 equiv.) and donor (1.2 equiv.) into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous toluene and evaporate under reduced pressure (azeotropic drying). Repeat this process two more times.

-

Place the flask under a high vacuum for at least 1 hour.

-